![molecular formula C14H17ClFNO B1445778 (8-氮杂双环[3.2.1]辛烷-3-基)(4-氟苯基)甲酮盐酸盐 CAS No. 1864060-46-7](/img/structure/B1445778.png)

(8-氮杂双环[3.2.1]辛烷-3-基)(4-氟苯基)甲酮盐酸盐

描述

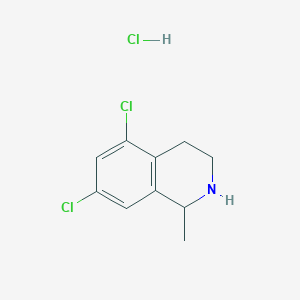

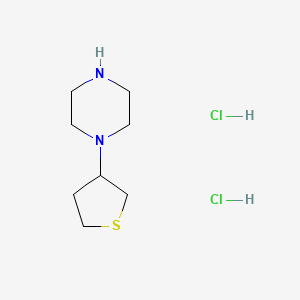

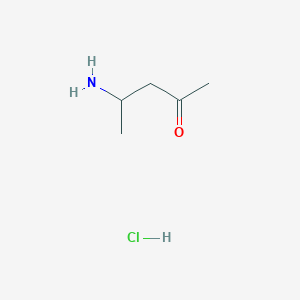

“(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride” is a chemical compound with the molecular formula C14H17ClFNO . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride” is based on the 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride” include asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Physical And Chemical Properties Analysis

The molecular weight of “(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride” is 269.74 . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results.科学研究应用

医药合成

与该化合物结构相关的托品碱类生物碱被用于合成各种药物,包括解毒剂、麻醉剂、止吐剂、晕动症药物和解痉剂 .

生物技术研究

研究致力于在从未生产过托品碱类生物碱的生物体中设计托品碱类生物碱途径。 这使得优化或修改特定化学结果的步骤成为可能 .

药理学研究

托品碱类生物碱具有显著的生物活性,因此学术界和工业界都开展了大量研究,以阐明其药理性质 .

抗胆碱能药物

托品碱类生物碱是具有强效活性的众所周知的抗胆碱能药物,用于治疗多种疾病 .

毒理学研究

这些化合物也被报道为植物毒素,导致了对其毒理学效应的研究 .

生物合成研究

作用机制

Target of Action

The primary target of (8-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

Tropane alkaloids are known to interact with various receptors and ion channels, affecting neurotransmission in the central and peripheral nervous system .

Biochemical Pathways

The specific biochemical pathways affected by (8-Azabicyclo[32Tropane alkaloids, which share a similar 8-azabicyclo[321]octane scaffold, are known to affect various biochemical pathways, particularly those involved in neurotransmission .

Result of Action

The specific molecular and cellular effects of (8-Azabicyclo[32Given its structural similarity to tropane alkaloids, it may have similar effects, such as modulating neurotransmission .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (8-Azabicyclo[32The action of similar compounds, such as tropane alkaloids, can be influenced by factors such as pH, temperature, and the presence of other substances .

实验室实验的优点和局限性

The use of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride in laboratory experiments has several advantages. First, it is a potent and selective agonist of the kappa opioid receptor, which makes it an ideal tool for studying the effects of kappa opioid receptor agonists. Second, it is relatively easy to synthesize and is commercially available. Finally, it is relatively stable and can be stored for long periods of time without significant degradation.

The use of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride in laboratory experiments also has some limitations. First, its effects are limited to kappa opioid receptor activation, which means that it may not be suitable for studying the effects of other types of receptors. Second, it is not suitable for use in humans due to its potential for abuse and addiction. Finally, it is not suitable for use in long-term studies due to its short half-life.

未来方向

The potential of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride in the study of pain, addiction, and depression is vast. Future research should focus on exploring its therapeutic potential in humans and elucidating the molecular mechanisms underlying its effects. Additionally, further research should be conducted to explore the potential of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride as a tool for studying the effects of other types of receptors, such as G-protein coupled receptors and ion channels. Finally, further research should be conducted to explore the potential of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride as a tool for studying the effects of drugs of abuse and the mechanisms of drug addiction.

生化分析

Biochemical Properties

(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction inhibits the enzyme’s activity, leading to an increase in acetylcholine levels, which can enhance cholinergic signaling. Additionally, (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride interacts with dopamine transporters, affecting dopamine reuptake and influencing dopaminergic signaling pathways .

Cellular Effects

The effects of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride on various cell types and cellular processes are profound. In neuronal cells, it enhances cholinergic and dopaminergic signaling by inhibiting acetylcholinesterase and dopamine transporters . This can lead to increased neurotransmitter levels in the synaptic cleft, affecting cell signaling pathways, gene expression, and cellular metabolism. In non-neuronal cells, the compound can influence cellular processes such as proliferation, differentiation, and apoptosis through its interactions with various signaling molecules .

Molecular Mechanism

At the molecular level, (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and enhanced cholinergic signaling. Additionally, the compound binds to dopamine transporters, inhibiting dopamine reuptake and increasing dopamine levels in the synaptic cleft . These interactions can lead to changes in gene expression and modulation of various signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to the compound can lead to sustained increases in neurotransmitter levels, which may result in adaptive changes in cellular function and signaling pathways . In vitro and in vivo studies have shown that the compound’s effects can persist for several hours to days, depending on the dosage and experimental conditions .

Dosage Effects in Animal Models

The effects of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and improve memory by increasing cholinergic and dopaminergic signaling . At high doses, it can cause toxic effects such as seizures, neurotoxicity, and behavioral changes . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that can be further conjugated and excreted . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity, cofactor availability, and the presence of other drugs or compounds .

Transport and Distribution

The transport and distribution of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride within cells and tissues are mediated by various transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is distributed to various tissues, including the brain, liver, and kidneys . The localization and accumulation of the compound can be influenced by factors such as tissue perfusion, binding affinity, and the presence of transporters .

Subcellular Localization

The subcellular localization of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, influencing its activity and interactions with other biomolecules .

属性

IUPAC Name |

8-azabicyclo[3.2.1]octan-3-yl-(4-fluorophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO.ClH/c15-11-3-1-9(2-4-11)14(17)10-7-12-5-6-13(8-10)16-12;/h1-4,10,12-13,16H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIVYKKJFOLVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)C(=O)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)

![3-(2-{4-[(4-fluoro-2-hydroxyphenyl)carbonyl]piperidin-1-yl}ethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1445718.png)